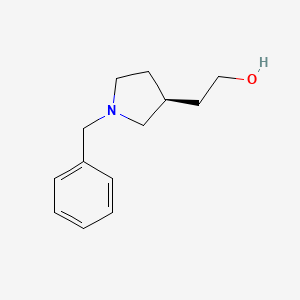![molecular formula C13H16O3 B13952455 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene CAS No. 344588-06-3](/img/structure/B13952455.png)
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a prop-2-yn-1-yloxy group attached to a benzene ring through an ethoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxy-4-hydroxybenzene and propargyl bromide.
Etherification Reaction: The hydroxyl group of 1-ethoxy-4-hydroxybenzene is first converted into an ethoxy group through an etherification reaction using ethyl iodide and a base like potassium carbonate.
Alkylation Reaction: The resulting intermediate is then subjected to an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals or bioactive compounds.
Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ethoxy and prop-2-yn-1-yloxy groups can influence its binding affinity and specificity towards these targets. Further studies are needed to elucidate the detailed molecular mechanisms underlying its effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of an ethoxy group. This difference can affect its chemical reactivity and biological activity.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid:
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains additional functional groups, such as an aminoethoxy group, which can enhance its versatility in chemical synthesis and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
344588-06-3 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
1-ethoxy-4-(2-prop-2-ynoxyethoxy)benzene |
InChI |
InChI=1S/C13H16O3/c1-3-9-14-10-11-16-13-7-5-12(6-8-13)15-4-2/h1,5-8H,4,9-11H2,2H3 |
InChI-Schlüssel |
ODMKEKAKASDWLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


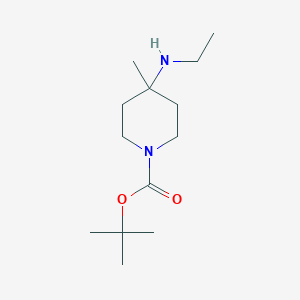
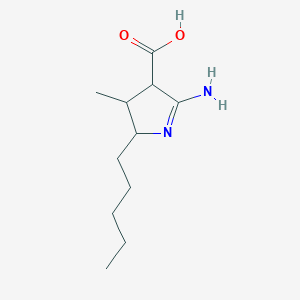
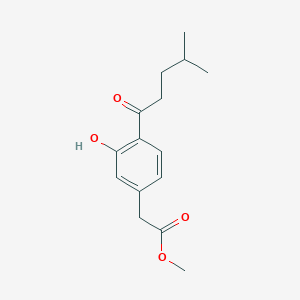

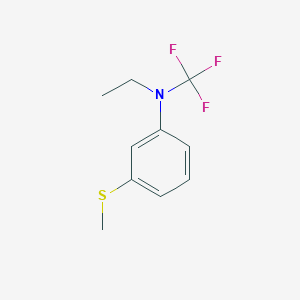

![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
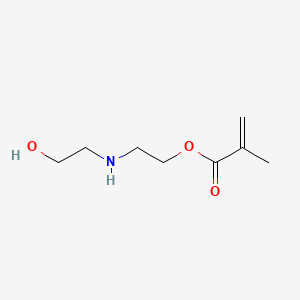
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
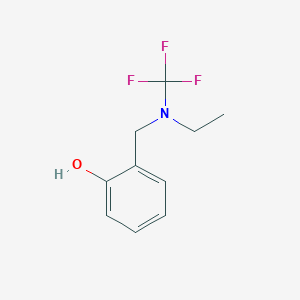
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)

